Cas no 2109882-44-0 (Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)-)

Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- structure
2109882-44-0 structure
Product Name:Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)-
CAS No:2109882-44-0
MF:C10H19NO
MW:169.263962984085
CID:5276453
Update Time:2025-07-22

Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)-
    • Inchi: 1S/C10H19NO/c11-4-3-10(12)6-8-1-2-9(5-8)7-10/h8-9,12H,1-7,11H2
    • InChI Key: QVXFIZSVKGOSGB-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC(CCN)(O)C2

Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- Pricemore >>

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Additional information on Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)-

Introduction to Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- (CAS No. 2109882-44-0)

Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- (CAS No. 2109882-44-0) is a highly intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic alcohol, characterized by its complex three-dimensional structure, presents a unique framework that makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both hydroxyl and amino functional groups in its molecular structure endows it with diverse reactivity, enabling a wide range of chemical modifications and biological applications.

The compound's structure, derived from the bicyclo[3.2.1]octane core, is a testament to the ingenuity of organic chemists in designing molecules with tailored properties. The 3-(2-aminoethyl)- substituent not only introduces a polar amine group but also extends an ethylene chain, which can be further functionalized to enhance solubility, bioavailability, or target specificity. This structural motif has been explored in various contexts, from enzyme inhibition to the development of chiral auxiliaries in asymmetric synthesis.

Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic and pharmacodynamic profiles of Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- with remarkable accuracy. Molecular dynamics simulations have revealed that the compound's rigid bicyclic core enhances its binding affinity to certain protein targets, while the flexible ethylene chain provides conformational flexibility necessary for effective interactions with biological receptors. These insights have guided the optimization of analogs with improved pharmacological properties.

In the realm of drug discovery, Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- has been investigated as a potential intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By leveraging the compound's dual functionality—hydroxyl and amino—the researchers have designed libraries of derivatives that exhibit potent inhibitory activity against specific kinases. Preliminary results from high-throughput screening have identified several promising candidates that are now undergoing further characterization.

The versatility of this compound is further highlighted by its utility in constructing peptidomimetics—a class of molecules designed to mimic the bioactivity of peptides without their drawbacks, such as poor stability or immunogenicity. The bicyclo[3.2.1]octane scaffold provides a stable core that can be modified at various positions to create ligands with high specificity for target proteins. For instance, recent studies have demonstrated its use in developing inhibitors of bacterial proteases, which are essential for bacterial survival and pathogenicity.

Another area where Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- has shown promise is in the field of materials science. Its unique structure and reactivity make it an excellent candidate for designing polymers with tailored mechanical and thermal properties. Researchers have explored its incorporation into polymer backbones to enhance flexibility while maintaining rigidity—a desirable combination for applications such as coatings or adhesives.

The synthesis of this compound presents its own set of challenges due to its complex cyclic framework and multiple functional groups. However, recent innovations in synthetic methodologies have made it more accessible than ever before. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of the bicyclic core, while enzymatic resolutions have been employed to achieve high enantiomeric purity.

Future directions in the study of Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- include exploring its potential as a chiral building block for constructing complex natural products and drug candidates. The ability to introduce multiple stereocenters at will makes this compound an attractive starting point for total synthesis efforts targeting challenging molecular architectures found in biologically active compounds.

Additionally, green chemistry principles are being increasingly applied to its synthesis to minimize environmental impact while maintaining high yields and purity standards. Solvent-free reactions and catalytic processes that employ recyclable materials are being explored as part of these efforts toward sustainable chemical manufacturing.

In conclusion, Bicyclo[3.2.1]octan-3-ol, 3-(2-aminoethyl)- (CAS No. 2109882-44-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis research fields due to its unique structural features and reactivity profile provided by both hydroxyl and amino functional groups embedded within a bicyclic system designed by chemists specifically for medicinal chemistry applications.

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